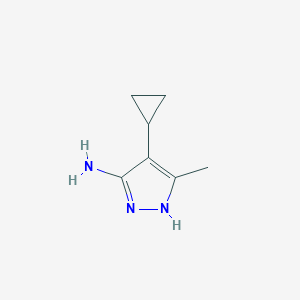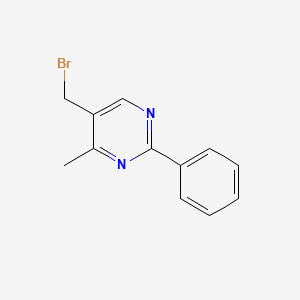
5-(Bromomethyl)-4-methyl-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-4-methyl-2-phenylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a bromomethyl group, a methyl group, and a phenyl group attached to the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4-methyl-2-phenylpyrimidine typically involves the bromomethylation of a suitable precursor. One common method is the bromomethylation of 4-methyl-2-phenylpyrimidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-4-methyl-2-phenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 4-methyl-2-phenylpyrimidine.
Scientific Research Applications
5-(Bromomethyl)-4-methyl-2-phenylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-4-methyl-2-phenylpyrimidine involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The compound may also interact with specific enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-4-methyl-2-phenylpyrimidine
- 5-(Iodomethyl)-4-methyl-2-phenylpyrimidine
- 4-Methyl-2-phenylpyrimidine
Uniqueness
5-(Bromomethyl)-4-methyl-2-phenylpyrimidine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Properties
Molecular Formula |
C12H11BrN2 |
|---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
5-(bromomethyl)-4-methyl-2-phenylpyrimidine |
InChI |
InChI=1S/C12H11BrN2/c1-9-11(7-13)8-14-12(15-9)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
InChI Key |
SWKSHOKIBVFAIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-Fluoro-3-(trifluoromethyl)anilino]benzoxazole](/img/structure/B8287724.png)
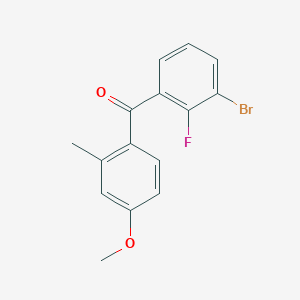
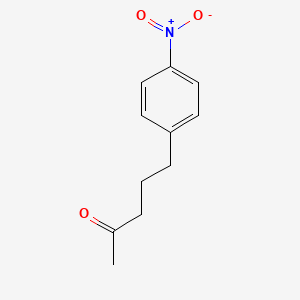
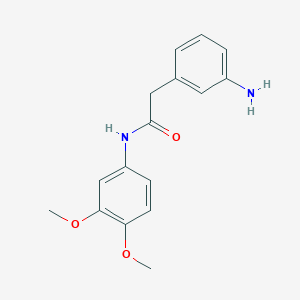

![C-[1-(3-thiazol-2-yl-phenyl)-1H-benzoimidazol-5-yl]-methylamine](/img/structure/B8287794.png)
![2-[2-(2-Hydroxyethoxy)propyl]-1,3-dioxolane](/img/structure/B8287801.png)
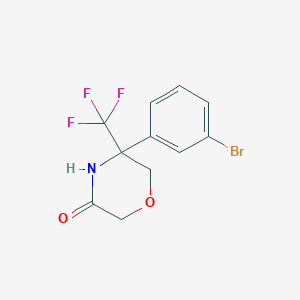
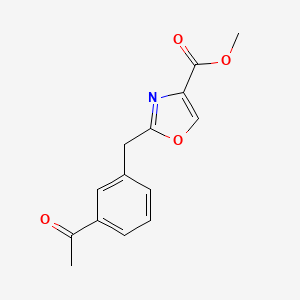
![3-Hydroxy-5-[(5-nitrothiazol-2-yl)mercapto]-4-phenyl-1,2,4-triazole](/img/structure/B8287829.png)
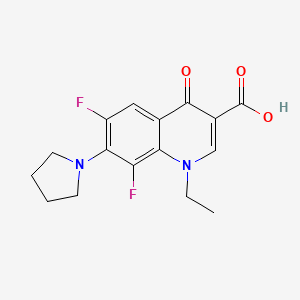
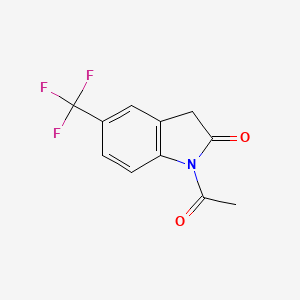
![N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B8287843.png)
